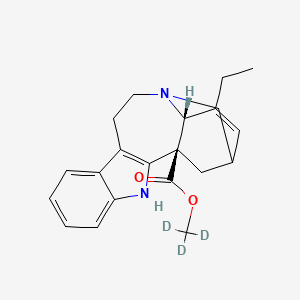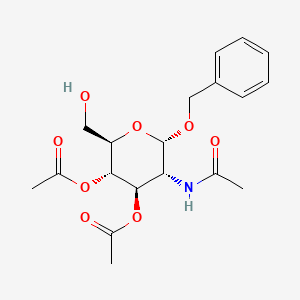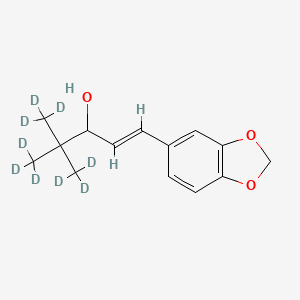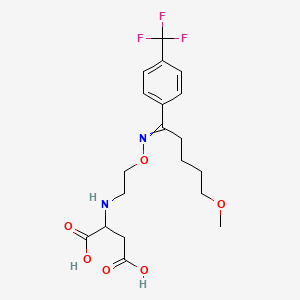
(S,S)-N,N'-Ethylenediglutamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-N,N’-Ethylenediglutamic Acid is a chiral compound with two glutamic acid molecules linked by an ethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-N,N’-Ethylenediglutamic Acid typically involves the reaction of ethylenediamine with glutamic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (S,S)-N,N’-Ethylenediglutamic Acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S,S)-N,N’-Ethylenediglutamic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S,S)-N,N’-Ethylenediglutamic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism of action of (S,S)-N,N’-Ethylenediglutamic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Ethylenediamine: A simpler compound with similar structural features but lacking the glutamic acid moieties.
Glutamic Acid: A naturally occurring amino acid with similar functional groups but without the ethylene bridge.
Uniqueness
(S,S)-N,N’-Ethylenediglutamic Acid is unique due to its chiral nature and the presence of both glutamic acid and ethylene bridge. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
34747-66-5 |
|---|---|
Fórmula molecular |
C₁₂H₂₀N₂O₈ |
Peso molecular |
320.3 |
Sinónimos |
N,N’-1,2-Ethanediylbis-L-glutamic Acid; Ethylenediamine-N,N’-diglutaric Acid; EDDG; L,L-N,N’-Ethylenediglutamic Acid; N,N’-Ethylenediaminebis(α-Glutaric Acid); |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1141054.png)

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)







